1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
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Description
“1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate” is a chemical compound with the molecular formula C14H20N2O4 . It is used in various scientific research fields due to its unique properties and potential applications. Its complex structure allows for diverse experimentation, making it an invaluable tool for studying molecular interactions and developing novel therapeutic strategies.
Synthesis Analysis
The synthesis of “1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate” involves several steps. In one reported method, a solution of 24.8 g (70.8 mmol) of the compound in 500 ml of ethanol was hydrogenated in the presence of 1.24 g of palladium (10% on activated carbon) at room temperature and standard pressure . The reaction mixture was then filtered through Celite and the filtrate was concentrated under reduced pressure and dried . The yield was 12.3 g (purity 48%, 57% of theory) .
Molecular Structure Analysis
The molecular structure of “1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate” is complex, with a molecular weight of 280.32 . The structure includes a benzyl group, two tert-butyl groups, a methylhydrazine group, and two dicarboxylate groups .
Scientific Research Applications
Larvicidal Activity
The compound shows potential in pest control, particularly as a larvicidal agent. For instance, a study on 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines, closely related to the queried compound, demonstrated significant larvicidal activity against the rice stem borer (Oikawa et al., 1994).
Synthesis and Chemical Properties
The compound is used in the synthesis of various chemicals. For example, its analogs have been synthesized through hydrohydrazination reactions, highlighting its role in chemical manufacturing (Bunker et al., 2011).
Inhibition of Carcinogen-induced Neoplasia
The compound's derivatives have been studied for their inhibitory effects on carcinogen-induced neoplasia. This indicates potential therapeutic applications in cancer research (Wattenberg, 1981).
Application in Organic Chemistry
Derivatives of this compound have been used in the synthesis of other organic compounds, showcasing its versatility in organic synthesis and potential applications in various chemical processes (Obreza & Urleb, 2003).
Structural Analysis and Chemical Reactions
Its derivatives have been analyzed for their structural properties and reactions. For instance, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a related compound, has been studied for its structural characteristics (Richter et al., 2009).
Kinetic and Computational Studies
There have been kinetic and computational studies on derivatives of this compound, which are important for understanding its chemical behavior and potential applications in various fields (Nordin et al., 2016).
Bioactivity and Potential Anticancer Properties
Studies have shown that derivatives of this compound exhibit bioactivity and potential anticancer properties. This indicates its possible use in developing new anticancer drugs (Wang & Huang, 2001).
Chiral Auxiliary Applications
The compound has been used in the synthesis of chiral auxiliaries, which are crucial in producing enantiomerically pure compounds, a key aspect of pharmaceutical chemistry (Studer, Hintermann & Seebach, 1995).
properties
IUPAC Name |
benzyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-12(17)15-16(4)13(18)19-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLENQJRALFNHGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452730 |
Source
|
Record name | 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | |
CAS RN |
127799-53-5 |
Source
|
Record name | 1-Benzyl 2-tert-butyl 1-methylhydrazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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